An In-depth Technical Guide to 1H,1H-Perfluorohexyl p-toluenesulfonate: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1H,1H-Perfluorohexyl p-toluenesulfonate: Synthesis, Properties, and Applications
Introduction: A Versatile Building Block for Fluorous Chemistry
1H,1H-Perfluorohexyl p-toluenesulfonate is a specialized organic reagent that marries the well-established reactivity of a tosylate leaving group with the unique properties of a perfluoroalkyl chain. This structure makes it a valuable intermediate for the introduction of a "fluorous ponytail" into a wide range of organic molecules. The incorporation of highly fluorinated segments can dramatically alter a molecule's physical and chemical properties, including its solubility, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of 1H,1H-Perfluorohexyl p-toluenesulfonate for researchers and professionals in drug development and materials science. The tosylate group serves as an excellent leaving group in nucleophilic substitution reactions, providing a reliable method for covalent attachment of the perfluorohexyl moiety.[1]
Physicochemical Properties
1H,1H-Perfluorohexyl p-toluenesulfonate is a solid at room temperature with a melting point of 54-55°C.[2] Its highly fluorinated chain results in unique solubility characteristics, generally showing good solubility in many organic solvents while being immiscible with water.
| Property | Value | Source |
| CAS Number | 355-77-1 | [2] |
| Molecular Formula | C₁₃H₉F₁₁O₃S | [2] |
| Molecular Weight | 454.26 g/mol | [2] |
| Melting Point | 54-55°C | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in ethers, chlorinated solvents, and other polar aprotic solvents. Insoluble in water. | General knowledge |
Synthesis of 1H,1H-Perfluorohexyl p-toluenesulfonate
The synthesis of 1H,1H-Perfluorohexyl p-toluenesulfonate is typically achieved through the tosylation of the corresponding alcohol, 1H,1H-perfluorohexan-1-ol. This reaction is a standard procedure in organic synthesis where the hydroxyl group is converted into a tosylate, which is an excellent leaving group.[3][4] The reaction is generally carried out by treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[5][6]
Experimental Protocol: Tosylation of 1H,1H-Perfluorohexan-1-ol
-
Reaction Setup: To a solution of 1H,1H-perfluorohexan-1-ol (1 equivalent) in anhydrous dichloromethane or diethyl ether at 0 °C, add triethylamine (1.5 equivalents).[6]
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in the same solvent to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of methylene chloride and hexane, to yield the final product as a white solid.[7]
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple and highly characteristic. The aromatic protons of the p-toluenesulfonate group will appear as two doublets in the aromatic region (δ 7.0-8.0 ppm) due to ortho and meta coupling.[8] The methyl group on the toluene ring will present as a singlet around δ 2.4 ppm. The two protons on the carbon adjacent to the oxygen (the -CH₂-O- group) will be a triplet in the region of δ 4.0-4.5 ppm, shifted downfield due to the deshielding effect of the electronegative oxygen and the tosylate group. The other two protons on the adjacent carbon of the perfluoroalkyl chain will appear as a triplet of triplets.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Ar-H (ortho to SO₂) | 7.7-7.9 | Doublet |
| Ar-H (meta to SO₂) | 7.3-7.5 | Doublet |
| -CH₂-O- | 4.0-4.5 | Triplet |
| -CF₂-CH₂- | 2.4-2.8 | Triplet of Triplets |
| Ar-CH₃ | ~2.4 | Singlet |
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the aromatic carbons will appear in the δ 120-150 ppm range.[9] The methyl carbon of the tosyl group is expected around δ 21 ppm. The carbon of the -CH₂-O- group will be significantly downfield, likely in the δ 60-70 ppm region. The carbons of the perfluoroalkyl chain will show characteristic signals, with their chemical shifts influenced by the number of attached fluorine atoms.
| Carbons | Predicted Chemical Shift (δ, ppm) |
| Ar-C (quaternary, attached to S) | 140-145 |
| Ar-C (quaternary, attached to CH₃) | 130-135 |
| Ar-C H | 125-130 |
| -C F₂- and -C F₃ | 105-125 (complex splitting) |
| -C H₂-O- | 60-70 |
| Ar-C H₃ | ~21 |
FTIR Spectroscopy
The FTIR spectrum will be characterized by strong absorptions corresponding to the C-F bonds and the sulfonate group.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C-F Stretch | 1100-1350 (very strong, multiple bands) |
| S=O Stretch (asymmetric) | 1350-1380 (strong) |
| S=O Stretch (symmetric) | 1170-1190 (strong) |
| S-O-C Stretch | 900-1000 (strong) |
| Aromatic C-H Stretch | 3000-3100 (medium) |
| Aliphatic C-H Stretch | 2850-2960 (medium) |
| Aromatic C=C Stretch | 1400-1600 (medium, multiple bands) |
Mass Spectrometry
In mass spectrometry with electron impact (EI) ionization, the molecular ion peak (M⁺) at m/z 454 may be observed. Common fragmentation patterns for aryl sulfonates include the loss of SO₂ (64 Da) and cleavage of the C-S and S-O bonds.[10][11] A prominent fragment would be the tropylium ion at m/z 91, characteristic of toluene derivatives. Another likely fragmentation is the cleavage of the C-O bond to generate the p-toluenesulfonate anion (m/z 171) or the corresponding cation.
Reactivity and Mechanistic Insights
The primary utility of 1H,1H-Perfluorohexyl p-toluenesulfonate in organic synthesis stems from the excellent leaving group ability of the p-toluenesulfonate anion. The negative charge on the sulfonate anion is delocalized over three oxygen atoms, making it a very stable and weak base.[1] This property facilitates nucleophilic substitution reactions (S(_N)2) with a wide variety of nucleophiles.
Nucleophilic Substitution Reactions
1H,1H-Perfluorohexyl p-toluenesulfonate is an ideal substrate for S(_N)2 reactions. The primary carbon attached to the tosylate group is sterically unhindered, and the tosylate is a superb leaving group. This allows for the efficient introduction of the 1H,1H-perfluorohexyl group onto various nucleophiles such as amines, azides, thiols, and carbanions.
The electron-withdrawing nature of the perfluoroalkyl chain can influence the reactivity of the adjacent methylene group, potentially affecting reaction rates compared to non-fluorinated analogs.
Applications in Organic Synthesis
The primary application of 1H,1H-Perfluorohexyl p-toluenesulfonate is as an alkylating agent for the introduction of a perfluorohexyl group. Molecules containing such "fluorous ponytails" have unique properties that are exploited in several areas:
-
Drug Discovery: The incorporation of fluorine can enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism. It can also modulate lipophilicity and binding affinity to target proteins.
-
Materials Science: Fluorinated chains can impart hydrophobic and oleophobic properties to surfaces. Polymers and self-assembled monolayers containing perfluoroalkyl groups are used in coatings, surfactants, and advanced materials.
-
Fluorous Phase Chemistry: The unique solubility of fluorous compounds allows for a "third phase" in liquid-liquid extractions, simplifying product purification in a technique known as fluorous synthesis.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
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